molecular formula C16H14Cl3N3O3 B11992555 2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

Cat. No.: B11992555
M. Wt: 402.7 g/mol
InChI Key: XZMFTMORLRBSCC-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is an organic compound with the molecular formula C16H14Cl3N3O3. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloroethyl group and a nitroaniline moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitroaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of the trichloroethyl group.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloroethyl group can also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(3-methoxyanilino)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to the presence of the nitro group at the 3-position of the aniline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-5-2-3-8-13(10)14(23)21-15(16(17,18)19)20-11-6-4-7-12(9-11)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

XZMFTMORLRBSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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